N-(furan-2-ylmethyl)-2-{[(6-methyl-1-benzofuran-3-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
N-[(FURAN-2-YL)METHYL]-2-[2-(6-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound that features a unique combination of furan, benzofuran, and benzothiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(FURAN-2-YL)METHYL]-2-[2-(6-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the furan and benzofuran intermediates, followed by their coupling with the benzothiophene core. Key steps include:
Preparation of Furan-2-ylmethylamine: This can be achieved through the reduction of furan-2-carboxaldehyde using a suitable reducing agent like sodium borohydride.
Synthesis of 6-Methyl-1-benzofuran-3-ylacetic acid: This involves the Friedel-Crafts acylation of benzofuran with acetic anhydride in the presence of a Lewis acid catalyst.
Formation of the Amide Bond: The furan-2-ylmethylamine and 6-methyl-1-benzofuran-3-ylacetic acid are coupled using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide linkage.
Cyclization to Form Benzothiophene: The final step involves the cyclization of the intermediate with a thiol reagent under acidic conditions to form the benzothiophene ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(FURAN-2-YL)METHYL]-2-[2-(6-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furan and benzofuran rings can be oxidized to form corresponding quinones.
Reduction: The amide bond can be reduced to an amine under hydrogenation conditions.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
Medicinal Chemistry: Due to its unique structure, it may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Biological Studies: Its interactions with various enzymes and receptors can be studied to understand its mechanism of action.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-[(FURAN-2-YL)METHYL]-2-[2-(6-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(Furan-2-ylmethyl)-1H-indole-3-carboxamide: Shares the furan and amide functionalities but lacks the benzothiophene moiety.
6-Methyl-1-benzofuran-3-ylacetic acid: Contains the benzofuran structure but lacks the amide and benzothiophene components.
Uniqueness
N-[(FURAN-2-YL)METHYL]-2-[2-(6-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is unique due to its combination of furan, benzofuran, and benzothiophene moieties, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C25H24N2O4S |
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Molecular Weight |
448.5 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-2-[[2-(6-methyl-1-benzofuran-3-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C25H24N2O4S/c1-15-8-9-18-16(14-31-20(18)11-15)12-22(28)27-25-23(19-6-2-3-7-21(19)32-25)24(29)26-13-17-5-4-10-30-17/h4-5,8-11,14H,2-3,6-7,12-13H2,1H3,(H,26,29)(H,27,28) |
InChI Key |
DMUBDJZFTBJERG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CO2)CC(=O)NC3=C(C4=C(S3)CCCC4)C(=O)NCC5=CC=CO5 |
Origin of Product |
United States |
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